HUHS015
HUHS015
HUHS015 is a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. The bioavailability (BA) of HUHS015 was 7.2% in rats after oral administration. As expected, continuously administering HUHS015 significantly suppressed the growth of DU145 cells, which are human hormone-independent prostate cancer cells, in a mouse xenograft model without untoward effects.
Brand Name:
Vulcanchem
CAS No.:
1453097-13-6
VCID:
VC0530113
InChI:
InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21)
SMILES:
CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4
Molecular Formula:
C19H18N4O
Molecular Weight:
318.37242
HUHS015
CAS No.: 1453097-13-6
Inhibitors
VCID: VC0530113
Molecular Formula: C19H18N4O
Molecular Weight: 318.37242
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1453097-13-6 |
---|---|
Product Name | HUHS015 |
Molecular Formula | C19H18N4O |
Molecular Weight | 318.37242 |
IUPAC Name | 4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |
Standard InChIKey | LFEFEOLVKXXVGD-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |
Appearance | white solid powder |
Description | HUHS015 is a potent PCA-1/ALKBH3 inhibitor both in vitro and in vivo. The bioavailability (BA) of HUHS015 was 7.2% in rats after oral administration. As expected, continuously administering HUHS015 significantly suppressed the growth of DU145 cells, which are human hormone-independent prostate cancer cells, in a mouse xenograft model without untoward effects. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | HUHS015; HUHS 015; HUHS-015 |
Reference | 1: Nakao S, Mabuchi M, Shimizu T, Itoh Y, Takeuchi Y, Ueda M, Mizuno H, Shigi N, Ohshio I, Jinguji K, Ueda Y, Yamamoto M, Furukawa T, Aoki S, Tsujikawa K, Tanaka A. Design and synthesis of prostate cancer antigen-1 (PCA-1/ALKBH3) inhibitors as anti-prostate cancer drugs. Bioorg Med Chem Lett. 24 (2014) 1071–1074. |
PubChem Compound | 71696702 |
Last Modified | Nov 11 2021 |
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